

Unveiling Cleistanthin B's Role in V-ATPase Inhibition: A Comparative Guide

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Compound of Interest

Compound Name: *Cleistanthin B*

Cat. No.: *B1196934*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Cleistanthin B**'s vacuolar-type H⁺-ATPase (V-ATPase) inhibitory activity against other known inhibitors. While direct enzymatic inhibitory concentration (IC₅₀) data for **Cleistanthin B** is not extensively available in current literature, this document compiles existing evidence from cellular assays and compares it with the well-established V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A.

Studies have identified **Cleistanthin B**, a diphyllin glycoside from the poisonous plant *Cleistanthus collinus*, as a V-ATPase inhibitor.[1][2] The toxic effects of *C. collinus* decoctions, such as distal renal tubular acidosis, are attributed to the inhibition of V-ATPase in renal brush border membranes.[3][4] This inhibition disrupts proton translocation, leading to a decrease in the acidification of intracellular organelles.[3] While the primary evidence for **Cleistanthin B**'s V-ATPase inhibitory action comes from cellular and in-vivo studies, its potential as a V-ATPase targeting therapeutic is under investigation.

Comparative Analysis of V-ATPase Inhibitors

This section provides a comparative overview of **Cleistanthin B** and other prominent V-ATPase inhibitors. The table below summarizes the available quantitative data on their inhibitory activities. It is important to note that the data for **Cleistanthin B** is derived from cell-based assays measuring outcomes like cytotoxicity or antiviral activity, which are mechanistically linked to V-ATPase inhibition, whereas the data for Bafilomycin A1 and Concanamycin A are primarily from direct enzymatic assays.

Inhibitor	Type	Source / Organism for IC50	IC50 / EC50 Value	Mechanism of Action
Cleistanthin B	Diphyllin Glycoside	Vero Cells (Anti-SARS-CoV-2)	EC50: 6.51 μ M	Binds to the V-ATPase complex, inhibiting proton translocation.[5]
HT-29 (Colon Cancer)	IC50: 3.6 μ g/mL	Induces apoptosis; V-ATPase inhibition is a key mechanism.		
SW-480 (Colon Cancer)	IC50: 5.2 μ g/mL			
HCT-15 (Colon Cancer)	IC50: 8.6 μ g/mL			
Bafilomycin A1	Macrolide Antibiotic	Bovine Chromaffin Granules	IC50: 0.6 - 1.5 nM	Binds to the c-subunit of the V0 domain, blocking proton translocation.
Various Organisms	IC50: 4 - 400 nM	Highly potent and selective inhibitor of V-ATPase.		
Concanamycin A	Macrolide Antibiotic	Manduca sexta V-ATPase	IC50: ~10 nM	Binds to the c-subunit of the V0 domain, inhibiting ATP hydrolysis and proton transport.

Yeast V-type H ⁺ -ATPase	IC50: 9.2 nM	Potent and specific V-ATPase inhibitor.		
Diphyllin	Arylnaphthalide Lignan	Bovine V-ATPase	IC50: 17 nM	Parent compound of Cleistanthin B, potent V-ATPase inhibitor.

Experimental Protocols

While specific, detailed protocols for testing the direct V-ATPase inhibitory activity of **Cleistanthin B** are not readily available, a general method for assessing V-ATPase inhibition using a fluorescence-based assay is described below.

V-ATPase Activity Assay Using Acridine Orange Fluorescence Quenching

This assay measures the ATP-dependent acidification of vesicles containing V-ATPase. The accumulation of the fluorescent probe acridine orange in the acidic vesicle interior leads to a quenching of its fluorescence, which can be reversed by V-ATPase inhibitors.

Materials:

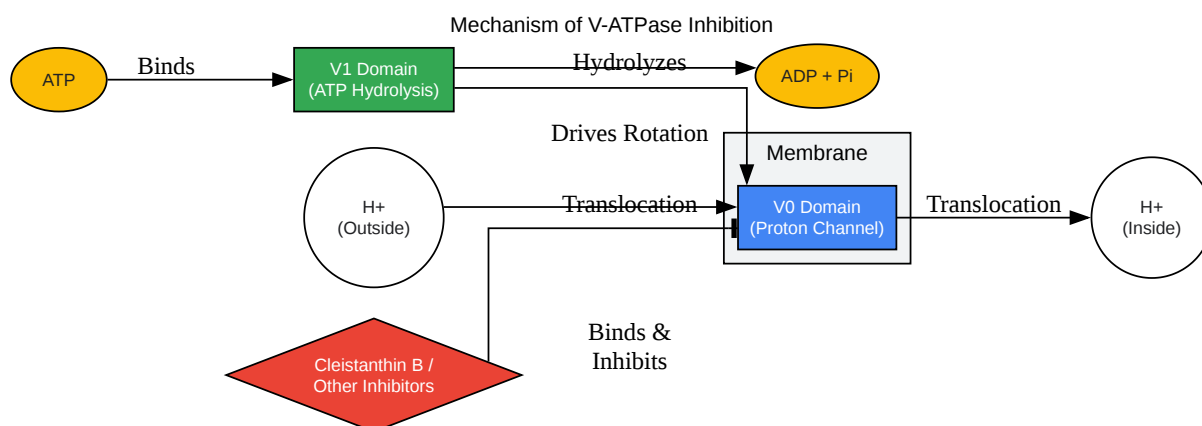
- V-ATPase-rich membrane vesicles (e.g., from yeast vacuoles or insect midgut)
- Acridine Orange
- ATP (Adenosine 5'-triphosphate)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 5 mM MgCl₂)
- Test compounds (**Cleistanthin B** and other inhibitors)
- Fluorometer

Procedure:

- Preparation: Resuspend the V-ATPase-rich membrane vesicles in the assay buffer.
- Incubation: Add the vesicles to a cuvette containing the assay buffer and acridine orange (final concentration typically 1-5 μM). Allow to equilibrate.
- Baseline Reading: Measure the baseline fluorescence (Excitation: $\sim 490\text{ nm}$, Emission: $\sim 530\text{ nm}$).
- Initiation of Pumping: Add ATP to the cuvette to initiate proton pumping and vesicle acidification. This will result in a decrease in fluorescence (quenching).
- Inhibitor Addition: Once a stable quenched signal is achieved, add the test compound (e.g., **Cleistanthin B**) at various concentrations. V-ATPase inhibition will be observed as a recovery of fluorescence (dequenching).
- Data Analysis: The rate of fluorescence dequenching is proportional to the degree of V-ATPase inhibition. Calculate the percentage of inhibition at each concentration of the test compound and determine the IC_{50} value.

Visualizing the Molecular Interactions and Experimental Design

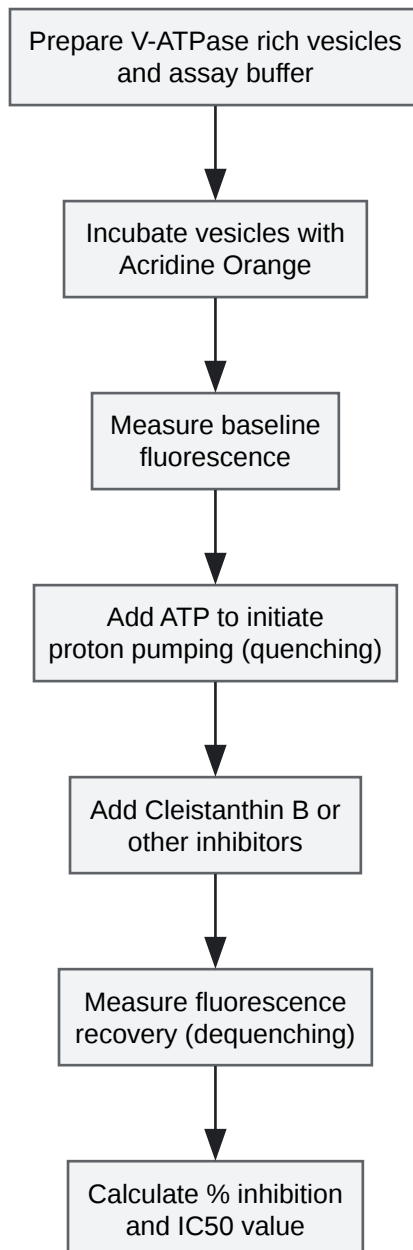
To better understand the concepts discussed, the following diagrams illustrate the V-ATPase signaling pathway and a typical experimental workflow.



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Caption: General mechanism of V-ATPase inhibition.

V-ATPase Inhibition Assay Workflow



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